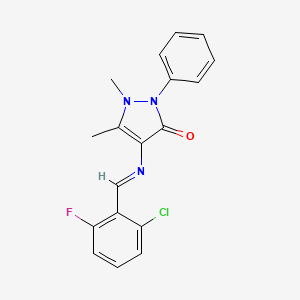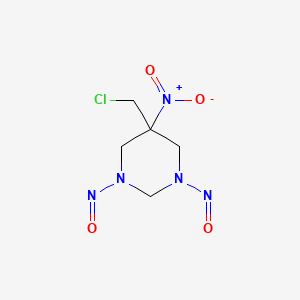![molecular formula C23H19N3O6 B15014833 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)
4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-(2-METHYLPHENOXY)ACETIC ACID: This can be synthesized by reacting 2-methylphenol with chloroacetic acid in the presence of a base.
Formation of 2-(2-METHYLPHENOXY)ACETAMIDE: The acid is then converted to its amide form using ammonia or an amine.
Synthesis of the IMINO Intermediate: The amide is reacted with formaldehyde and aniline to form the imino intermediate.
Coupling with 4-NITROBENZOIC ACID: Finally, the imino intermediate is coupled with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings and amide linkages can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate
Uniqueness
4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H19N3O6 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-16-4-2-3-5-21(16)31-15-22(27)25-24-14-17-6-12-20(13-7-17)32-23(28)18-8-10-19(11-9-18)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
InChI-Schlüssel |
LAIFUSXRNYADPN-ZVHZXABRSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014754.png)
![4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15014759.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B15014776.png)

![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)
![N-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyano-4-methylbenzenesulfonamide](/img/structure/B15014783.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B15014809.png)
![(4E)-5-methyl-2-(2-methylphenyl)-4-{[(3-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014816.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B15014820.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)

![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
